molecular formula C7H11NO2 B14623007 N-But-2-yn-1-yl-N-methylglycine CAS No. 58788-88-8

N-But-2-yn-1-yl-N-methylglycine

Cat. No.: B14623007
CAS No.: 58788-88-8
M. Wt: 141.17 g/mol
InChI Key: CTNBSLSSWKWONG-UHFFFAOYSA-N
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Description

N-But-2-yn-1-yl-N-methylglycine is a substituted glycine derivative featuring a but-2-yn-1-yl (alkyne-containing) group and a methyl group attached to the nitrogen atom of glycine. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 155.15 g/mol (calculated).

Properties

CAS No.

58788-88-8

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-[but-2-ynyl(methyl)amino]acetic acid

InChI

InChI=1S/C7H11NO2/c1-3-4-5-8(2)6-7(9)10/h5-6H2,1-2H3,(H,9,10)

InChI Key

CTNBSLSSWKWONG-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-But-2-yn-1-yl-N-methylglycine typically involves the alkylation of N-methylglycine with a but-2-yn-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-But-2-yn-1-yl-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-But-2-yn-1-yl-N-methylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-But-2-yn-1-yl-N-methylglycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The but-2-yn-1-yl group can interact with active sites of enzymes, altering their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Reactivity Analysis

  • Alkyne vs. Acyl Groups : The alkyne substituent in this compound distinguishes it from acylated derivatives like N-Butyrylglycine. The triple bond enables participation in Huisgen cycloaddition (click chemistry), whereas acyl groups are metabolically stable and serve as biomarkers .
  • Reactivity Hierarchy :
    • This compound > N-(2-Methylbutyryl)glycine > N-Butyrylglycine > N,N-Dimethylglycine

      (Based on functional group reactivity: alkyne > acyl > alkyl)

Physicochemical Properties

  • Solubility : The alkyne group reduces water solubility compared to N,N-Dimethylglycine (highly polar) but increases organic solvent compatibility.
  • Stability : Acylated derivatives (e.g., N-Butyrylglycine) are more stable under physiological conditions, while the alkyne in the target compound may require inert storage conditions to prevent polymerization.

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